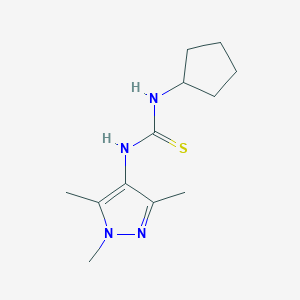
N-cyclopentyl-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea, commonly known as CTPT, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been extensively studied for its ability to inhibit the activity of a specific protein, which plays a crucial role in the development and progression of various diseases.
Mécanisme D'action
CTPT exerts its therapeutic effects by inhibiting the activity of c-Met. The compound binds to the ATP-binding site of the protein and prevents its activation. This, in turn, leads to a decrease in the downstream signaling pathways that are involved in cell growth, migration, and invasion.
Biochemical and Physiological Effects:
Studies have shown that CTPT has a significant impact on the biochemical and physiological processes that are involved in disease development and progression. The compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve neurological function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CTPT is its specificity for c-Met inhibition, which makes it a promising therapeutic agent for various diseases. However, the compound has some limitations in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on CTPT. One area of interest is the development of more potent and selective c-Met inhibitors. Another area of research is the investigation of the compound's potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to determine the optimal dosing and administration of CTPT for maximum therapeutic benefit.
Conclusion:
In conclusion, CTPT is a promising small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been extensively studied for its ability to inhibit the activity of c-Met, a protein involved in the development and progression of various diseases. While there are some limitations to its use in lab experiments, CTPT has shown significant potential as a therapeutic agent for various diseases. Further research is needed to fully understand the compound's mechanism of action and to determine its optimal therapeutic use.
Méthodes De Synthèse
The synthesis of CTPT involves a series of chemical reactions that require specialized equipment and expertise. The compound is typically synthesized using a multi-step process that involves the reaction of cyclopentanone with hydrazine hydrate to form 1,3,5-trimethyl-1H-pyrazole. The resulting compound is then reacted with thiourea to form CTPT. The purity of the compound can be increased by recrystallization and chromatography.
Applications De Recherche Scientifique
CTPT has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to inhibit the activity of a specific protein called c-Met, which is involved in the regulation of cell growth, migration, and invasion. Inhibition of c-Met activity has been shown to have a significant impact on the development and progression of various diseases.
Propriétés
IUPAC Name |
1-cyclopentyl-3-(1,3,5-trimethylpyrazol-4-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4S/c1-8-11(9(2)16(3)15-8)14-12(17)13-10-6-4-5-7-10/h10H,4-7H2,1-3H3,(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBCXAFFVUJLIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=S)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide](/img/structure/B5747721.png)
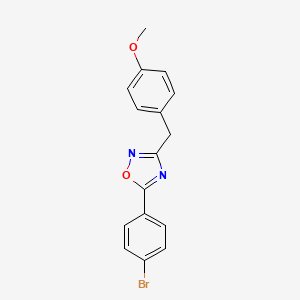
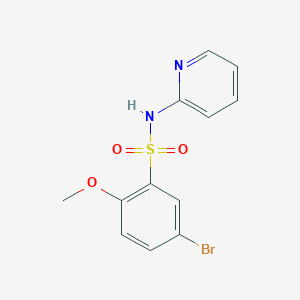
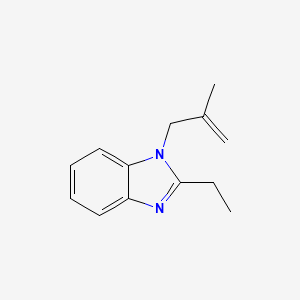
![N-[3-(benzoylamino)phenyl]-2-furamide](/img/structure/B5747742.png)
![N-isobutyl-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5747748.png)
![2-[4-(6-chloro-4-phenyl-2-quinolinyl)phenoxy]-N'-(6-quinolinylmethylene)acetohydrazide](/img/structure/B5747749.png)
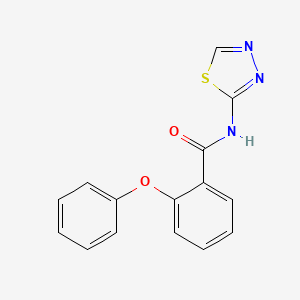
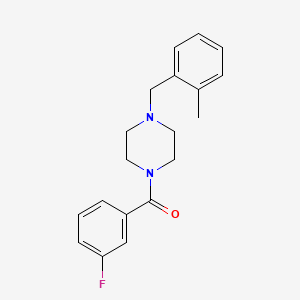
![2-[(4-bromobenzyl)oxy]-1-naphthaldehyde](/img/structure/B5747767.png)
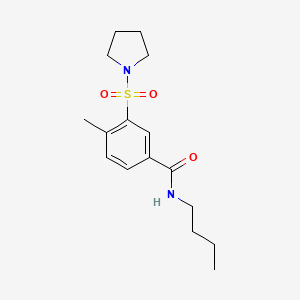
![4-tert-butyl-N'-{[1-(3-chlorobenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5747780.png)
![3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid](/img/structure/B5747790.png)
